KHS101 hydrochloride

説明

特性

IUPAC Name |

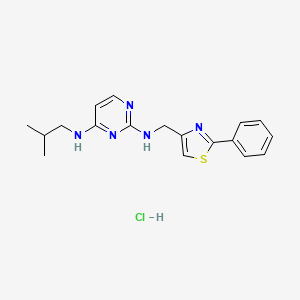

4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5S.ClH/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14;/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVQHPQJFRKGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KHS101 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

KHS101 hydrochloride is a synthetic small molecule that has emerged as a promising therapeutic candidate, primarily in the context of glioblastoma, the most aggressive form of brain cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted mechanism of action of this compound. Initially identified as a potent inducer of neuronal differentiation, subsequent research has revealed its ability to selectively trigger cell death in glioblastoma cells by targeting key cellular components, including Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) and the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1). This document details the experimental findings that have elucidated its biological activity, presenting quantitative data in a structured format and outlining the methodologies of pivotal experiments. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the molecular interactions and experimental designs associated with this compound research.

Discovery and Initial Characterization

KHS101 was discovered through a phenotypic screen for small molecules that could induce the differentiation of adult hippocampal neural progenitor cells (NPCs). It was identified as a selective inducer of a neuronal differentiation phenotype.[1] Further structure-activity relationship (SAR) studies on the initial hit compound led to the development of KHS101, which demonstrated enhanced activity and improved pharmacokinetic properties.

Chemical Synthesis of this compound

Mechanism of Action

The biological effects of this compound are attributed to its interaction with at least two key intracellular proteins: TACC3 and HSPD1.

Targeting of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3)

Initial mechanism-of-action studies identified TACC3 as a direct binding partner of KHS101.[1] TACC3 is a protein involved in the stabilization of the mitotic spindle during cell division. By binding to TACC3, KHS101 disrupts its function, leading to cell cycle arrest and a reduction in the proliferation of cancer cells. Knockdown of TACC3 in NPCs was found to replicate the neuronal differentiation phenotype induced by KHS101, confirming TACC3 as a biologically relevant target.[1]

Inhibition of Heat Shock Protein Family D Member 1 (HSPD1)

Subsequent research in the context of glioblastoma revealed that KHS101 also exerts its cytotoxic effects by targeting the mitochondrial chaperone protein HSPD1 (also known as HSP60).[2] KHS101 was found to bind to HSPD1 and inhibit its chaperone activity, leading to the aggregation of proteins that are crucial for mitochondrial integrity and energy metabolism. This disruption of mitochondrial function results in a bioenergetic crisis within the glioblastoma cells, ultimately leading to their self-destruction.[2]

The proposed signaling pathway for KHS101's action in glioblastoma cells is depicted in the following diagram:

Caption: KHS101 dual-inhibits TACC3 and HSPD1, leading to cell cycle arrest and mitochondrial collapse.

Biological Activity and Efficacy

In Vitro Studies

KHS101 has demonstrated potent activity in various in vitro models. A summary of key quantitative data is presented in the table below.

| Assay | Cell Line/System | Parameter | Value | Reference |

| Neuronal Differentiation | Rat Hippocampal NPCs | EC50 | ~1 µM | [1] |

| HSPD1 Chaperone Activity | In vitro refolding assay | IC50 | 14.4 µM | [3] |

| Proliferation Assay | U87 Glioblastoma | IC50 | Not explicitly stated | |

| Proliferation Assay | Various Cancer Cell Lines | - | ~10-fold less potent than analog 7g |

In Vivo Studies

In preclinical animal models of glioblastoma, systemically administered KHS101 has been shown to cross the blood-brain barrier, reduce tumor growth, and increase the survival of tumor-bearing mice without apparent toxicity.[2]

Experimental Protocols

Cell Viability and Proliferation Assays

Detailed protocols for assessing the effect of KHS101 on cell viability and proliferation typically involve the use of standard assays such as MTT or resazurin-based assays. A general workflow is as follows:

Caption: Workflow for assessing KHS101's impact on cell viability.

Western Blotting for Protein Expression

To assess the levels of target proteins like TACC3 and HSPD1, as well as markers of apoptosis, Western blotting is a standard technique.

-

Cell Lysis: Treat cells with KHS101 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-TACC3, anti-HSPD1, anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Future Directions

The dual-targeting mechanism of this compound, affecting both cell cycle progression and mitochondrial metabolism, makes it an attractive candidate for further development. Future research will likely focus on optimizing its potency and pharmacokinetic properties, as well as exploring its efficacy in combination with other anti-cancer therapies. The development of more potent analogs of KHS101 is an active area of investigation.

Conclusion

This compound is a novel small molecule with a unique mechanism of action that has shown significant promise in preclinical models of glioblastoma. Its ability to induce neuronal differentiation and selectively kill cancer cells through the inhibition of TACC3 and HSPD1 highlights its potential as a therapeutic agent. This technical guide provides a foundational understanding of the discovery, synthesis, and biological activity of this compound to aid researchers and drug development professionals in their ongoing efforts to combat aggressive cancers.

References

KHS101 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of KHS101 hydrochloride, a small molecule with significant potential in neuroscience and oncology. This guide details its chemical properties, biological activity, and the experimental protocols utilized in its study.

Chemical Structure and Properties

This compound is a synthetic compound that has been identified as a potent modulator of key cellular processes. Its chemical identity and physical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine hydrochloride[1] |

| CAS Number | 1784282-12-7[1][2] |

| Canonical SMILES | CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3.Cl[3] |

| InChI Key | INVQHPQJFRKGIO-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₂₂ClN₅S[1][3] |

| Molecular Weight | 375.92 g/mol [2][4][5] |

| Appearance | Solid powder[1] |

| Purity | >98%[1] |

| Solubility | Soluble in DMSO and water[5] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1] |

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through the modulation of two key proteins: Transforming Acidic Coiled-Coil containing protein 3 (TACC3) and Heat Shock Protein Family D Member 1 (HSPD1).

As a TACC3 Inhibitor:

KHS101 was initially identified as a selective inducer of neuronal differentiation in hippocampal neural progenitor cells (NPCs) by interacting with TACC3.[1][6] This interaction leads to the destabilization of TACC3, which in turn promotes cell cycle exit and neuronal differentiation.[1][7] The EC₅₀ for inducing neuronal differentiation in cultured rat NPCs is approximately 1 μM.[5]

As an HSPD1 Inhibitor in Glioblastoma:

In the context of glioblastoma (GBM), KHS101 has been shown to disrupt energy metabolism by targeting the mitochondrial chaperone HSPD1.[1][8][9] This interaction leads to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism, ultimately causing selective cytotoxic effects in GBM cells while sparing non-cancerous brain cells.[8][9]

The proposed signaling pathway for KHS101's action on glioblastoma cells is depicted below:

Experimental Protocols

This section outlines key experimental methodologies for studying this compound, compiled from various research articles.

3.1. In Vitro Neuronal Differentiation Assay

This protocol is adapted from studies investigating the effect of KHS101 on neural progenitor cells.[1]

-

Cell Culture:

-

Culture rat hippocampal Neural Progenitor Cells (NPCs) in a suitable growth medium (e.g., N2 medium).

-

-

Treatment:

-

Plate NPCs at a desired density.

-

Treat cells with varying concentrations of this compound (e.g., 0.5-5 μM) or vehicle control (DMSO, 0.1%).

-

Incubate for a specified period (e.g., 4 days).

-

-

Analysis:

-

Immunocytochemistry: Fix cells and stain for neuronal markers such as TuJ1 (pan-neuronal marker) and astrocyte markers like GFAP. Use DAPI for nuclear counterstaining.

-

RT-PCR: Extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression of neurogenic transcription factors like NeuroD.

-

3.2. Glioblastoma Cell Viability and Metabolism Assays

These protocols are based on research into KHS101's effects on glioblastoma cells.[9]

-

Cell Culture:

-

Culture human glioblastoma cell lines (e.g., patient-derived GBM cells) in appropriate media.

-

-

Treatment:

-

Treat cells with this compound at various concentrations (e.g., 1-10 μM) for different time points (e.g., 24-72 hours).

-

-

Viability Assay:

-

Assess cell viability using standard methods like MTT or CellTiter-Glo assays.

-

-

Metabolic Flux Analysis:

-

Use a Seahorse XF Analyzer to measure mitochondrial respiration (Mito Stress Test) and glycolysis (Glycolysis Stress Test) in real-time following KHS101 treatment.

-

3.3. In Vivo Xenograft Tumor Model

This protocol describes the evaluation of KHS101's anti-tumor efficacy in a mouse model.[2][4]

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice).

-

-

Tumor Implantation:

-

Intracranially implant human glioblastoma cells into the brains of the mice.

-

-

Treatment:

-

Once tumors are established, administer this compound systemically (e.g., subcutaneous injection at 6 mg/kg) or a vehicle control.

-

-

Monitoring and Analysis:

-

Monitor tumor growth using imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells).

-

Measure survival rates of the treated versus control groups.

-

At the end of the study, perform histological analysis of the tumors.

-

A general experimental workflow for evaluating KHS101 is illustrated below:

Conclusion

This compound is a promising small molecule with dual activities that make it a valuable tool for research in both neuro-regenerative medicine and oncology. Its ability to induce neuronal differentiation and selectively kill glioblastoma cells through distinct mechanisms warrants further investigation for potential therapeutic applications. The experimental protocols outlined in this guide provide a foundation for researchers to explore the multifaceted effects of this compound.

References

- 1. A small molecule accelerates neuronal differentiation in the adult rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice [pubmed.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Regulating the ARNT/TACC3 axis: Multiple approaches to manipulating protein/protein interactions with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

KHS101 Hydrochloride: A Technical Guide for Researchers

CAS Number: 1784282-12-7

This technical guide provides an in-depth overview of KHS101 hydrochloride, a small molecule inhibitor with significant potential in neurobiology and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, key experimental data, and detailed protocols.

Core Compound Information

This compound is a synthetic small molecule that has been identified as a potent modulator of critical cellular processes. Initially recognized for its ability to induce neuronal differentiation, subsequent research has unveiled its cytotoxic effects against glioblastoma multiforme (GBM), the most aggressive form of brain cancer.[1][2]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1784282-12-7 | |

| Molecular Formula | C₁₈H₂₂ClN₅S | |

| Molecular Weight | 375.92 g/mol | |

| Appearance | Solid | |

| Purity | >98% | |

| Solubility | Soluble in DMSO |

Biological Activity

| Parameter | Value | Cell Type/Model | Reference(s) |

| EC₅₀ (Neuronal Differentiation) | ~1 µM | Cultured rat hippocampal neural progenitor cells (NPCs) | [3] |

| IC₅₀ (HSPD1 Chaperone Activity) | 14.4 µM | In vitro substrate re-folding assay | [4] |

| IC₅₀ (Glioblastoma Cell Viability) | Varies by cell line | Human glioblastoma cell lines | [5] |

| In Vivo Efficacy (GBM) | 6 mg/kg, s.c., twice daily | Intracranial patient-derived GBM xenograft in mice | [5][6] |

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting two distinct proteins: Transforming Acidic Coiled-Coil containing protein 3 (TACC3) and Heat Shock Protein Family D Member 1 (HSPD1).

TACC3 Inhibition and Neuronal Differentiation

KHS101 was initially identified for its ability to promote neuronal differentiation in adult hippocampal neural progenitor cells (NPCs).[3] This effect is attributed to its interaction with TACC3, a key component of the centrosome-microtubule dynamic network.[3] By inhibiting TACC3, KHS101 induces cell cycle exit and promotes the maturation of NPCs into neurons, while suppressing their differentiation into astrocytes.[3]

HSPD1 Disruption and Glioblastoma Cytotoxicity

In the context of glioblastoma, the primary mechanism of KHS101-induced cell death is the disruption of the mitochondrial chaperone HSPD1.[5][6] KHS101 binds to and inhibits HSPD1, leading to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism.[5][6] This disruption of mitochondrial bioenergetics and glycolytic activity selectively triggers cell death in GBM cells, which have a high metabolic demand, while sparing non-cancerous brain cells.[5][6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are compiled from published literature and may require optimization for specific laboratory conditions.

In Vitro Glioblastoma Cell Viability Assay

This protocol describes a representative method for assessing the cytotoxic effects of KHS101 on glioblastoma cell lines using a standard MTT assay.

Materials:

-

Human glioblastoma cell lines (e.g., U87-MG, patient-derived GBM lines)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the existing medium from the wells and add 100 µL of the KHS101 dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

In Vivo Glioblastoma Xenograft Model

This protocol outlines the procedure for establishing and treating an orthotopic glioblastoma xenograft model in mice to evaluate the in vivo efficacy of KHS101.

Materials:

-

Immunocompromised mice (e.g., NOD-scid IL2Rgammanull (NSG) mice)

-

Patient-derived glioblastoma cells (e.g., GBM1)

-

Stereotactic surgery setup

-

This compound formulated for subcutaneous injection (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

-

Anesthetics and analgesics

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Culture and harvest patient-derived GBM cells. Resuspend the cells in a suitable medium (e.g., PBS) at a concentration of 1 x 10⁸ cells/mL.

-

Anesthetize the mice and secure them in a stereotactic frame.

-

Create a burr hole in the skull over the desired injection site (e.g., the forebrain striatum).

-

Slowly inject 1 µL of the cell suspension (1 x 10⁵ cells) into the brain parenchyma.

-

Suture the incision and provide post-operative care, including analgesics.

-

Allow the tumors to establish for a designated period (e.g., 2-6 weeks). Monitor tumor growth using bioluminescence imaging if applicable.

-

Initiate treatment with this compound (6 mg/kg) or vehicle control via subcutaneous injection, twice daily.

-

Continue the treatment for a specified duration (e.g., 10 days for short-term studies, or longer for survival studies).

-

Monitor animal health and body weight regularly.

-

At the end of the study, euthanize the mice and harvest the brains for histological and immunohistochemical analysis (e.g., Ki67 staining for proliferation, H&E staining for tumor morphology). For survival studies, monitor animals until they reach a predefined endpoint.

Neuronal Differentiation Assay

This protocol provides a general framework for assessing the neurogenic potential of KHS101 on neural progenitor cells.

Materials:

-

Rat hippocampal neural progenitor cells (NPCs)

-

Poly-L-ornithine and laminin-coated culture plates or coverslips

-

NPC proliferation medium (e.g., DMEM/F12 with N2 supplement, B27 supplement, and growth factors like bFGF and EGF)

-

NPC differentiation medium (proliferation medium without growth factors)

-

This compound stock solution

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)

-

Primary antibodies against neuronal markers (e.g., β-III tubulin/TuJ1, NeuN) and astrocyte markers (e.g., GFAP)

-

Fluorescently-labeled secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Plate NPCs onto coated culture vessels in proliferation medium.

-

Once the cells reach the desired confluency, switch to differentiation medium.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle control.

-

Culture the cells for 5-7 days, replacing the medium with fresh medium containing KHS101 every 2-3 days.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS and then permeabilize and block non-specific binding with the permeabilization/blocking buffer for 1 hour.

-

Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.

-

Wash the cells with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope.

-

Quantify the percentage of cells positive for neuronal and astrocyte markers to determine the effect of KHS101 on cell fate.

Pharmacokinetics and Brain Penetration

KHS101 has been shown to cross the blood-brain barrier (BBB), a critical property for a compound targeting brain tumors.[1] A study in Sprague-Dawley rats following a single intravenous administration of 3 mg/kg KHS101 demonstrated rapid brain penetration.[1] The brain-to-plasma concentration ratio was observed to be greater than 1 within the first few hours post-administration, indicating efficient CNS distribution.[1]

Pharmacokinetic Parameters in Rats (3 mg/kg, i.v.)

| Parameter | Brain | Plasma | Reference |

| Cₘₐₓ | ~100 ng/g | ~200 ng/mL | [1] |

| Tₘₐₓ | ~0.5 h | ~0.25 h | [1] |

Further detailed pharmacokinetic studies, particularly in mouse models used for efficacy studies and with the clinically relevant subcutaneous administration route, are warranted to fully characterize the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a promising small molecule with a well-defined dual mechanism of action. Its ability to induce neuronal differentiation and its selective cytotoxicity towards glioblastoma cells by targeting distinct cellular pathways make it a valuable tool for both basic research and preclinical drug development. The data and protocols presented in this guide offer a comprehensive resource for scientists investigating the therapeutic potential of KHS101 and similar compounds. Further research is needed to fully elucidate its pharmacokinetic and pharmacodynamic properties and to optimize its therapeutic application.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

KHS101 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KHS101 hydrochloride, a small molecule with significant potential in neuroscience and oncology. This document outlines its chemical properties, mechanism of action, and key experimental findings, offering a valuable resource for researchers investigating neuronal differentiation and developing novel cancer therapeutics.

Chemical and Physical Properties

This compound is a synthetic compound that has been identified as a potent modulator of critical cellular processes. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 375.92 g/mol | [1][2][3] |

| Chemical Formula | C₁₈H₂₁N₅S·HCl or C₁₈H₂₂ClN₅S | [1][4][5] |

| IUPAC Name | N4-(2-Methylpropyl)-N2-[(2-phenyl-4-thiazolyl)methyl]-2,4-pyrimidinediamine hydrochloride | [1][4] |

| CAS Number | 1784282-12-7 | [1][2] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Soluble in water and DMSO | [3] |

Mechanism of Action

This compound exhibits a dual mechanism of action, primarily targeting Transforming Acidic Coiled-Coil containing protein 3 (TACC3) and the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1).

TACC3 Inhibition and Neuronal Differentiation

KHS101 is a selective inducer of neuronal differentiation in hippocampal neural progenitor cells (NPCs).[1] It achieves this by interacting with TACC3, a protein crucial for mitotic spindle stability and cell cycle progression.[1][6] The interaction of KHS101 with TACC3 leads to cell cycle exit and promotes the differentiation of NPCs into mature neurons, while simultaneously suppressing astrocyte formation.[1] This effect is observed both in vitro and in vivo, with KHS101 demonstrating the ability to cross the blood-brain barrier.[1]

HSPD1 Targeting and Anti-Glioblastoma Activity

In the context of glioblastoma (GBM), KHS101 exerts cytotoxic effects by disrupting the mitochondrial chaperone HSPD1.[7][8] This interaction leads to the aggregation of proteins essential for mitochondrial integrity and energy metabolism, ultimately impairing both mitochondrial bioenergetic capacity and glycolytic activity in GBM cells.[7][9] This selective disruption of energy metabolism induces tumor cell death in a range of GBM cell models, while leaving non-cancerous brain cells unaffected.[7] Systemic administration of KHS101 has been shown to reduce tumor growth and increase survival in preclinical xenograft models of glioblastoma.[7][8]

Implicated Signaling Pathways

The activity of KHS101 has been linked to the modulation of several key signaling pathways, including the Wnt/β-catenin and PI3K/AKT pathways. Inhibition of TACC3 by KHS101 has been shown to decrease the expression of p-AKT, p-GSK3β, and β-catenin, as well as the downstream targets c-Myc and cyclin D1.[2] This suggests that TACC3 may mediate cancer stem cell-like characteristics through these pathways.[2]

Experimental Protocols

The following sections provide generalized protocols for key experiments involving KHS101. These should be adapted based on specific cell lines, experimental conditions, and laboratory standards.

In Vitro Cell Culture and Treatment

Objective: To assess the effect of KHS101 on cell viability, proliferation, and signaling in cultured cells.

Materials:

-

Glioblastoma cell lines (e.g., U87, patient-derived GBM cells) or neural progenitor cells.

-

Appropriate cell culture medium and supplements.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well and 6-well plates.

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo).

Protocol:

-

Cell Seeding: Seed cells in 96-well plates for viability assays or 6-well plates for protein analysis at a density that allows for logarithmic growth during the experiment.

-

KHS101 Treatment: The following day, treat cells with a range of KHS101 concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO). The EC₅₀ for inducing neuronal differentiation in rat NPCs is approximately 1 µM.[6] For glioblastoma cells, cytotoxic effects are typically observed in the low micromolar range.[2]

-

Incubation: Incubate cells for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Viability Assay: For 96-well plates, add the viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

-

Protein Extraction: For 6-well plates, wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors for subsequent western blot analysis.

Western Blot Analysis

Objective: To analyze changes in protein expression (e.g., TACC3, p-AKT, β-catenin) following KHS101 treatment.

Protocol:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Intracranial Xenograft Mouse Model

Objective: To evaluate the in vivo efficacy of KHS101 in a glioblastoma mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice).

-

Glioblastoma cells engineered to express a reporter (e.g., luciferase).

-

Stereotactic injection apparatus.

-

This compound for injection (formulated in a suitable vehicle).

Protocol:

-

Cell Implantation: Stereotactically inject glioblastoma cells into the striatum or cortex of the mice.

-

Tumor Establishment: Monitor tumor growth using bioluminescence imaging or MRI.

-

KHS101 Administration: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer KHS101 systemically (e.g., subcutaneous injection) at a reported dose of 6 mg/kg twice daily.[3]

-

Monitoring: Monitor tumor growth and the health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and collect the brains for histological and immunohistochemical analysis to assess tumor size, proliferation (e.g., Ki67 staining), and apoptosis.

Conclusion

This compound is a promising small molecule with multifaceted therapeutic potential. Its ability to induce neuronal differentiation holds promise for regenerative medicine, while its selective cytotoxicity against glioblastoma cells through a novel metabolic disruption mechanism presents a compelling new avenue for cancer therapy. This guide provides a foundational understanding of KHS101 for researchers aiming to explore its full therapeutic capabilities. Further investigation into its detailed molecular interactions and optimization of its delivery and efficacy in preclinical models will be crucial for its translation into clinical applications.

References

- 1. Isolation and Culture of Primary Glioblastoma Cells from Human Tumor Specimens | Springer Nature Experiments [experiments.springernature.com]

- 2. cancer.gov [cancer.gov]

- 3. mdpi.com [mdpi.com]

- 4. Optimization of High Grade Glioma Cell Culture from Surgical Specimens for Use in Clinically Relevant Animal Models and 3D Immunochemistry [jove.com]

- 5. Isolation and Culturing of Glioma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Intracranial glioblastoma models in preclinical neuro-oncology: neuropathological characterization and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

KHS101 Hydrochloride: A Dual-Targeting Agent Against Glioblastoma Through TACC3 and HSPD1 Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

KHS101 hydrochloride is a synthetic small molecule that has emerged as a promising preclinical candidate for the treatment of glioblastoma multiforme (GBM), the most aggressive primary brain tumor.[1][2] This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to KHS101's activity, with a focus on its dual targeting of Transforming Acidic Coiled-Coil containing protein 3 (TACC3) and Heat Shock Protein Family D Member 1 (HSPD1). KHS101 has been shown to cross the blood-brain barrier, a critical attribute for therapies targeting brain cancers.[3][4]

Mechanism of Action

KHS101 exerts its anti-glioblastoma effects through a dual-targeting mechanism, engaging with both TACC3 and HSPD1, leading to distinct but complementary downstream consequences.

Primary Cytotoxic Mechanism via HSPD1 Inhibition

The primary and rapid cytotoxic effect of KHS101 in glioblastoma cells is mediated through its interaction with the mitochondrial chaperone HSPD1.[1][2] KHS101 binding to HSPD1 inhibits its protein refolding activity, leading to the aggregation of mitochondrial proteins essential for cellular metabolism.[2][3] This disruption of mitochondrial proteostasis results in a cascade of events:

-

Impairment of Mitochondrial Bioenergetics: KHS101 treatment selectively impairs oxidative phosphorylation (OXPHOS) and glycolytic activity in glioblastoma cells.[1][2]

-

Energy Crisis: The disruption of these key metabolic pathways leads to a severe energy crisis within the tumor cells.[5]

-

Induction of Cell Death: This metabolic collapse ultimately triggers tumor cell self-destruction.[6]

Modulation of TACC3

KHS101 was initially identified as a TACC3-interacting partner.[4] TACC3 is a protein involved in the stabilization of the mitotic spindle and is often overexpressed in glioblastoma.[7][8] While KHS101 does lead to a decrease in TACC3 protein levels, this effect is observed at a later time point (onset at approximately 18 hours) compared to the rapid induction of metabolic collapse and autophagy.[3] The KHS101-mediated reduction in TACC3 may contribute to alterations in the cell cycle and mitotic pathways, but it is not the primary driver of the acute cytotoxic response in glioblastoma cells.[3]

Quantitative Data

The following tables summarize the available quantitative data for the activity of KHS101.

| Parameter | Value | Assay | Cell/System |

| IC50 (HSPD1 Inhibition) | 14.4 µM | HSPD1-dependent substrate refolding | In vitro |

| EC50 (Neuronal Differentiation) | ~1 µM | Neuronal differentiation of rat NPCs | Cultured rat NPCs |

| Effect on GBM Clonal Growth (GBM1 cells) | Abrogated | Clonal growth capacity assay | GBM1 patient-derived cells |

| Reduction in Tumor Growth (in vivo) | ~50% | Intracranial patient-derived xenograft | Mice |

Note: Specific IC50 values for KHS101 against a panel of different glioblastoma cell lines are not consistently reported in the reviewed literature. Binding affinities (Kd) for the KHS101-TACC3 and KHS101-HSPD1 interactions have not been found in the surveyed publications.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on KHS101.

Affinity-Based Target Identification (Photo-Affinity Pulldown)

This protocol is designed to identify the protein targets of a small molecule using a photo-reactive and tagged derivative of the compound.

1. Synthesis of Photo-Affinity Probe:

- A derivative of KHS101 is synthesized to include a benzophenone moiety (for photo-crosslinking) and an alkyne or biotin tag (for enrichment).

2. Cell Lysis:

- Glioblastoma cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

- The lysate is cleared by centrifugation to remove cellular debris.

3. Incubation and Photo-Crosslinking:

- The cell lysate is incubated with the photo-affinity probe. A parallel control incubation includes an excess of the unmodified KHS101 to identify specific binding partners through competition.

- The mixture is then exposed to UV light (typically 365 nm) to induce covalent crosslinking between the probe and its interacting proteins.

4. Enrichment of Crosslinked Proteins:

- If a biotinylated probe is used, streptavidin-coated beads are added to the lysate to capture the probe-protein complexes.

- If an alkyne-tagged probe is used, a biotin-azide tag is "clicked" onto the probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by capture with streptavidin beads.

- The beads are washed extensively to remove non-specifically bound proteins.

5. Elution and Protein Identification:

- The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

- The eluted proteins are separated by SDS-PAGE and visualized by silver staining or Coomassie blue.

- Protein bands that are present in the photo-affinity probe sample but absent or significantly reduced in the competitor control are excised and identified by mass spectrometry.

Western Blotting for TACC3 and HSPD1

This protocol is used to detect the levels of TACC3 and HSPD1 proteins in cell lysates.

1. Sample Preparation:

- Glioblastoma cells are treated with KHS101 or a vehicle control for the desired time points.

- Cells are lysed in RIPA buffer with protease and phosphatase inhibitors.

- Protein concentration is determined using a BCA assay.

2. SDS-PAGE and Transfer:

- Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel.

- The proteins are separated by electrophoresis and then transferred to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

- The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

- The membrane is incubated with primary antibodies specific for TACC3 or HSPD1 overnight at 4°C.

- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

- The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the signal is detected using a chemiluminescence imaging system.

- A loading control, such as GAPDH or β-actin, should be probed on the same membrane to ensure equal protein loading.

Extracellular Flux Analysis (Seahorse Assay)

This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

1. Cell Seeding:

- Glioblastoma cells are seeded into a Seahorse XF cell culture microplate at an optimized density.

2. KHS101 Treatment:

- Cells are treated with KHS101 or vehicle control for the desired duration.

3. Assay Preparation:

- The cell culture medium is replaced with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

- The Seahorse XF sensor cartridge is hydrated with calibrant solution overnight.

4. Mitochondrial Stress Test:

- To assess mitochondrial function, OCR is measured sequentially after the injection of:

- Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

- FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.

- Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

5. Data Analysis:

- The Seahorse XF software calculates OCR and ECAR values in real-time. The data is then analyzed to determine parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Visualizations

Signaling Pathways and Mechanisms

Experimental Workflow

References

- 1. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pure.hud.ac.uk [pure.hud.ac.uk]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pharmacytimes.com [pharmacytimes.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

The Role of KHS101 Hydrochloride in Promoting Neuronal Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KHS101 hydrochloride is a synthetic, brain-penetrable small molecule that has demonstrated significant potential in accelerating neuronal differentiation. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. Research indicates KHS101's primary mode of action involves the inhibition of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), a key regulator of neural progenitor cell (NPC) maintenance. By interacting with TACC3, KHS101 promotes cell cycle exit and activates a neurogenic program, leading to the formation of functional neurons. This guide consolidates current findings to serve as a comprehensive resource for professionals in neuroscience research and therapeutic development.

Core Mechanism of Action: TACC3 Inhibition

KHS101 selectively induces a neuronal differentiation phenotype in adult hippocampal neural progenitor cells (NPCs).[1][2] The primary molecular target of KHS101 has been identified as Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3).[1][3]

The proposed mechanism is as follows:

-

Binding to TACC3: KHS101 physically interacts with the TACC3 protein.[1][2] This interaction has been confirmed through affinity-based purification methods.[2]

-

Disruption of TACC3 Function: TACC3 is known to sequester various transcription factors, preventing them from acting on their target genes.[2] By binding to TACC3, KHS101 disrupts these interactions.

-

Activation of Neurogenic Transcription Factors: A key transcription factor affected is the Aryl-hydrocarbon Receptor Nuclear Translocator 2 (ARNT2).[4] KHS101 treatment leads to increased nuclear localization of ARNT2, which is crucial for neuronal development.[4]

-

Cell Cycle Exit and Differentiation: The KHS101-TACC3 interaction leads to an exit from the cell cycle, a prerequisite for differentiation. This is accompanied by the upregulation of neurogenic transcription factors like NeuroD and the expression of pan-neuronal markers such as β-III tubulin (Tuj1).[1][2]

This targeted action allows KHS101 to specifically promote neuronal differentiation while suppressing astrocyte formation, even in the presence of astrocyte-promoting signals like Bone Morphogenetic Protein 4 (BMP4).[1]

Caption: KHS101 binds to TACC3, promoting ARNT2 nuclear translocation and driving neuronal differentiation.

Quantitative Data Summary

The effects of KHS101 on neuronal differentiation have been quantified across several studies. The data below summarizes key findings from in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of KHS101 on Neural Progenitor Cells (NPCs)

| Parameter | Concentration | Result | Cell Type | Reference |

| EC₅₀ | ~1 µM | Dose-dependent increase in neuronal differentiation | Adherently cultured rat NPCs | [1][3] |

| Neuronal Marker (TuJ1) | 1.5 - 5 µM | 40-60% of cells become TuJ1 positive | Rat hippocampal & SVZ NPCs | [1] |

| Astrocyte Marker (GFAP) | 5 µM | >4-fold decrease in BMP4-induced astrocyte formation | Rat NPCs | [1] |

| Neurogenic Factor (NeuroD) | 1-10 µM | Dose-dependent increase in mRNA expression | Rat NPCs | [1] |

Table 2: In Vivo Effects of KHS101 Administration in Rats

| Parameter | Dosage | Result | Method | Reference |

| BrdU/NeuN+ Cells | 6 mg/kg (s.c.) | Increase from ~20% to ~40% | Immunohistochemistry | [1][4] |

| NPC Proliferation (Ki67+) | 6 mg/kg (s.c.) | Significant decrease in the subgranular layer | Immunohistochemistry | [1][4] |

| Plasma Half-life | 6 mg/kg (i.v. & s.c.) | 1.1 - 1.4 hours | Pharmacokinetic analysis | [1] |

| Brain Penetration | 3 mg/kg (i.v.) | Achieves concentrations >1.5 µM in plasma | Pharmacokinetic analysis | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe standard protocols used in the study of KHS101.

In Vitro NPC Differentiation Assay

This protocol outlines the procedure for inducing neuronal differentiation in cultured NPCs using KHS101.

-

Cell Culture:

-

Isolate and propagate adult rat hippocampal NPCs using established protocols.[1]

-

Culture NPCs adherently on plates coated with poly-L-ornithine and fibronectin.

-

Maintain cells in a standard growth medium (e.g., DMEM/F12 supplemented with N2, B27, and growth factors like FGF2).

-

-

KHS101 Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Once NPCs reach desired confluency, replace the growth medium with a differentiation medium (lacking FGF2).

-

Add KHS101 to the differentiation medium at final concentrations ranging from 1 µM to 10 µM. Use a DMSO-only control (e.g., 0.1%).[1]

-

Incubate cells for the desired period (e.g., 24 hours for mRNA analysis, 4-12 days for immunocytochemistry).[1]

-

-

Analysis:

-

Immunocytochemistry: Fix cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with serum. Incubate with primary antibodies against neuronal markers (e.g., TuJ1, NeuN, MAP2) or astrocyte markers (GFAP).[1][5] Visualize with fluorescently labeled secondary antibodies and counterstain nuclei with DAPI.

-

Quantitative RT-PCR: Extract total RNA from cells and synthesize cDNA. Perform qPCR using primers for neurogenic genes like NeuroD. Normalize expression to a housekeeping gene (e.g., GAPDH).[1]

-

Caption: Workflow for in vitro analysis of KHS101-induced neuronal differentiation.

In Vivo Neurogenesis Analysis in Rats

This protocol describes the administration of KHS101 to rats and subsequent analysis of neurogenesis in the brain.

-

Animal Preparation & Dosing:

-

Use adult male Sprague-Dawley rats.[4]

-

To label proliferating cells, administer Bromodeoxyuridine (BrdU) via intraperitoneal (i.p.) injection before KHS101 treatment.

-

Administer this compound via subcutaneous (s.c.) injection at a dose of 6 mg/kg.[6] Administer vehicle (e.g., saline) to the control group.

-

Continue dosing for a specified period (e.g., daily for 14 days).

-

-

Tissue Processing:

-

At the end of the treatment period, perfuse the animals transcardially with saline followed by 4% paraformaldehyde.

-

Harvest the brains and post-fix them overnight.

-

Cryoprotect the brains in a sucrose solution and section them using a cryostat or microtome.

-

-

Immunohistochemistry and Quantification:

-

Perform antigen retrieval on the brain sections.

-

Incubate sections with primary antibodies against BrdU (to identify newly born cells), NeuN (mature neurons), and Ki67 (proliferating cells).[4]

-

Use appropriate secondary antibodies and detection systems (e.g., DAB or fluorescence).

-

Quantify the number of BrdU+/NeuN+ double-positive cells and Ki67+ cells in the dentate gyrus of the hippocampus using stereological methods.[4]

-

Concluding Remarks

This compound is a potent inducer of neuronal differentiation that operates through a well-defined mechanism involving the inhibition of TACC3. Its ability to cross the blood-brain barrier and promote neurogenesis in vivo makes it a valuable tool for neuroscience research.[1][6] Furthermore, its specific pro-neuronal and anti-astrocytic effects highlight its potential as a lead compound for developing therapies aimed at neural regeneration and repair. Further investigation is warranted to fully elucidate the downstream pathways regulated by the TACC3-ARNT2 axis and to explore the therapeutic window of KHS101 in various models of neurological disease and injury.

References

- 1. A small molecule accelerates neuronal differentiation in the adult rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of small molecules on neurogenesis: Neuronal proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Altered Loyalties of Neuronal Markers in Cultured Slices of Resected Human Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

KHS101 Hydrochloride: A Targeted Approach to Inducing Glioblastoma Cell Death

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a critical need for novel therapeutic strategies. The synthetic small molecule KHS101 hydrochloride has emerged as a promising agent that selectively induces cell death in diverse glioblastoma models while sparing non-cancerous brain cells. This technical guide provides a comprehensive overview of the core mechanism, quantitative effects, and key experimental protocols related to the action of KHS101 on glioblastoma cells. The primary mechanism of KHS101 involves the targeted inhibition of the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1). This interaction disrupts mitochondrial protein folding, leading to the aggregation of essential metabolic enzymes. The subsequent collapse of both oxidative phosphorylation and glycolysis triggers a severe bioenergetic crisis, culminating in autophagic and apoptotic cell death. This document details the signaling pathways, presents quantitative data in structured tables, and offers step-by-step protocols for the pivotal experiments that have defined our understanding of KHS101's anti-glioblastoma activity.

Core Mechanism of Action

KHS101 exerts its cytotoxic effects on glioblastoma cells through a targeted disruption of mitochondrial homeostasis.[1][2] Initially investigated for its effects on Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), subsequent mechanism-of-action studies in the context of glioblastoma identified the mitochondrial chaperone HSPD1 as the key molecular target.[3][4][5]

The core signaling cascade is initiated by the binding of KHS101 to HSPD1 within the mitochondria. This inhibition disrupts the proper folding and function of HSPD1's client proteins, many of which are critical enzymes for cellular energy metabolism.[2][4] This leads to the aggregation of these vital proteins, effectively crippling the cell's energy production machinery.[2][4] Specifically, KHS101 has been shown to impair both mitochondrial respiration (oxidative phosphorylation - OXPHOS) and glycolysis, leading to a profound energy crisis within the cancer cells.[1][4][6] This metabolic collapse triggers a downstream cascade involving the mitochondrial unfolded protein response, autophagy, and ultimately, apoptosis.[2][4] A key advantage of KHS101 is its selectivity for glioblastoma cells, with minimal impact on the viability of non-cancerous brain cell lines.[1][4] Furthermore, KHS101 is capable of crossing the blood-brain barrier, a critical feature for any therapeutic agent targeting brain tumors.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on KHS101's effects on glioblastoma cells.

Table 1: In Vitro Efficacy of KHS101

| Parameter | Value | Cell Line/System | Reference |

| HSPD1 Inhibition (IC50) | 14.4 µM | In vitro substrate refolding assay | [2] |

| Effective Concentration | 1.0 - 7.5 µM | GBM1 cells | [7] |

| Cytotoxicity | Induces cell death | Diverse GBM cell models | [1][4] |

| Effect on Non-Cancerous Cells | No significant effect on viability | Non-cancerous brain cell lines | [1][4] |

Table 2: Cellular Responses to KHS101 Treatment (7.5 µM)

| Cellular Process | Observation | Cell Line | Reference |

| Mitochondrial Respiration | Acute decline in basal oxygen consumption rate (~40%) | GBM1 | [2] |

| Mitochondrial Capacity | Reduction by ≥70% | GBM1 | [2] |

| Protein Aggregation | Significant increase in mitochondrial protein aggregation | GBM1 | [2] |

| Gene Expression | Induction of DDIT3 (UPRmt marker) | GBM1 | [2] |

| Proliferation (In Vivo) | Reduced Ki67 staining | GBM1 xenografts | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of KHS101 on glioblastoma cells.

Glioblastoma Cell Viability Assay

This protocol is used to determine the concentration-dependent effect of KHS101 on the viability of glioblastoma cells.

Materials:

-

Glioblastoma cell lines (e.g., patient-derived GBM1)

-

Cell culture medium (e.g., NeuroCult™ NS-A Proliferation Medium)

-

96-well opaque-walled plates

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer plate reader

Procedure:

-

Cell Seeding: Seed glioblastoma cells into 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations (e.g., ranging from 0.1 µM to 20 µM) to the wells. Include a vehicle control group treated with an equivalent concentration of DMSO.

-

Incubation: Return the plates to the incubator for 72 hours.

-

Assay: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.

-

Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.

Apoptosis Assay via Annexin V/Propidium Iodide Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following KHS101 treatment using flow cytometry.

Materials:

-

Glioblastoma cells

-

6-well plates

-

This compound

-

FITC Annexin V Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 1 x 106 glioblastoma cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of KHS101 (e.g., 7.5 µM) and a vehicle control (DMSO) for a specified time (e.g., 12-24 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[8][9][10]

Mitochondrial Respiration and Glycolysis Analysis (Extracellular Flux Assay)

This protocol measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time to assess mitochondrial function and glycolysis.

Materials:

-

Glioblastoma cells

-

Seahorse XFe96 or similar extracellular flux analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Assay Medium

-

This compound

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-DG)

Procedure (Mito Stress Test):

-

Cell Seeding: Seed glioblastoma cells (20,000-40,000 cells/well) in a Seahorse XF plate and incubate overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

-

Cell Preparation: One hour before the assay, replace the culture medium with pre-warmed XF Assay Medium and place the plate in a non-CO2 incubator at 37°C.

-

Compound Loading: Load the injection ports of the hydrated sensor cartridge with KHS101 (to measure acute effects), Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's protocol.

-

Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds to determine basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.[11][12][13]

-

Data Analysis: Normalize the data to cell number and analyze the results to determine the impact of KHS101 on mitochondrial function. A similar procedure is followed for the Glycolysis Stress Test to measure glycolytic capacity.

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol describes the establishment of intracranial glioblastoma tumors in mice to evaluate the in vivo efficacy of KHS101.

Materials:

-

Patient-derived glioblastoma cells (e.g., GBM1)

-

Immunocompromised mice (e.g., NOD-scid gamma mice)

-

Stereotactic surgery equipment

-

This compound formulated for subcutaneous injection

-

Vehicle control (e.g., corn oil)

Procedure:

-

Cell Preparation: Culture and harvest patient-derived glioblastoma cells, preparing a single-cell suspension in a suitable buffer (e.g., PBS) at a concentration of 1 x 105 cells per 5 µL.[7]

-

Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Inject 1 x 105 cells into the forebrain striatum of each mouse.[7][14]

-

Tumor Establishment: Allow the tumors to establish for a period of 4-6 weeks. Monitor the health and weight of the mice regularly.

-

Treatment: Randomly assign mice to treatment and control groups. Administer KHS101 (e.g., 6 mg/kg, subcutaneously, twice daily) or vehicle control for a defined period (e.g., 10 days).[15]

-

Monitoring: Monitor tumor growth via imaging techniques (e.g., bioluminescence imaging if cells are engineered to express luciferase) and monitor animal survival.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and harvest the brains for histological and immunohistochemical analysis (e.g., H&E staining, Ki67 staining for proliferation).[7][16][17]

-

Data Analysis: Compare tumor growth rates and overall survival between the KHS101-treated and vehicle control groups using appropriate statistical tests (e.g., Mann-Whitney U-test for tumor size, log-rank test for survival).[5]

Conclusion

This compound represents a significant advancement in the preclinical development of therapeutics for glioblastoma. Its unique mechanism of action, centered on the inhibition of the mitochondrial chaperone HSPD1, exploits a key metabolic vulnerability in glioblastoma cells. By inducing a catastrophic failure of the cell's energy production systems, KHS101 leads to selective and potent tumor cell death. The data and protocols presented in this guide offer a foundational resource for researchers seeking to further investigate KHS101, explore analogous compounds, or develop novel therapeutic strategies that target the metabolic dependencies of this devastating disease. Future work will be required to optimize the pharmacological properties of KHS101-like compounds and translate these promising preclinical findings into clinical applications.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Metabolic impairment of non-small cell lung cancers by mitochondrial HSPD1 targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. kumc.edu [kumc.edu]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. biologi.ub.ac.id [biologi.ub.ac.id]

- 11. oncotarget.com [oncotarget.com]

- 12. mdpi.com [mdpi.com]

- 13. Extracellular Flux Assays for the Measurement of Glycolysis and Mitochondrial Respiration in Brain Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]

- 17. The development of a rapid patient-derived xenograft model to predict chemotherapeutic drug sensitivity/resistance in malignant glial tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of KHS101 Hydrochloride on Mitochondrial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of KHS101 hydrochloride on mitochondrial metabolism. KHS101 is a synthetic small molecule that has demonstrated potent anti-cancer activity, particularly in glioblastoma multiforme (GBM), by targeting mitochondrial function and inducing a catastrophic bioenergetic crisis in cancer cells. This document outlines the core mechanism of action, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action: Targeting HSPD1

KHS101 exerts its cytotoxic effects primarily through the specific binding and inhibition of the mitochondrial chaperone protein HSPD1 (Heat Shock Protein Family D Member 1), also known as HSP60.[1][2][3][4][5][6][7][8] In glioblastoma cells, but not in non-cancerous brain cells, this inhibition leads to the aggregation of an extensive network of enzymes crucial for energy metabolism.[1][3][4][5][6][7][8] This disruption of protein homeostasis within the mitochondria compromises both glycolysis and oxidative phosphorylation (OXPHOS), resulting in severe metabolic energy depletion and subsequent cell death.[1][2][3][4][5]

The inhibition of HSPD1 by KHS101 triggers the mitochondrial unfolded protein response (UPR), a stress response pathway.[1] A key factor in this response is the induction of DDIT3 (DNA Damage Inducible Transcript 3), which is observed both in vitro and in vivo.[1] Ultimately, the sustained metabolic stress leads to autophagy and apoptosis in cancer cells.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of KHS101.

| Parameter | Value | Cell/System Context | Reference |

| HSPD1 Inhibition (IC50) | 14.4 µM | In vitro HSPD1 complex substrate refolding assay. | [1] |

| Neuronal Differentiation (EC50) | ~1 µM | Adherently cultured rat neural progenitor cells. | [6][9] |

Table 1: In Vitro Efficacy of KHS101

| Experiment Type | KHS101 Concentration | Duration | Observed Effect in Glioblastoma Cells | Reference |

| Metabolic Flux Analysis | 7.5 µM | Not specified | Reduced mitochondrial respiration capacity. | [3] |

| Protein Aggregation | 7.5 µM | 1 hour | Selective aggregation of metabolic enzymes in the mitochondrial fraction. | [1] |

| Gene Expression | 7.5 µM | 5 days | Altered expression of genes associated with oxidative phosphorylation and the TCA cycle. | [3][10] |

| Apoptosis Induction | 7.5 µM | 12 hours | Pronounced development of intracellular vacuoles and degradation of cytoplasmic content, preceding apoptosis. | [3] |

| Clonal Growth | 1 or 7.5 µM | Not specified | Abrogation of clonal growth capacity. | [1][10] |

Table 2: Cellular Effects of KHS101 in Glioblastoma Models

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of KHS101's effect on mitochondrial metabolism and a typical experimental workflow for its investigation.

Caption: KHS101 signaling pathway in glioblastoma cells.

Caption: Experimental workflow for KHS101 evaluation.

Detailed Experimental Protocols

Affinity-Based Target Identification

Objective: To identify the cellular protein target of KHS101.

-

Probe Synthesis: A biotinylated version of KHS101 (KHS101-bio) is synthesized to serve as a probe.

-

Cell Lysate Preparation: Glioblastoma cells are lysed to obtain total cellular protein.

-

Affinity Pulldown: The cell lysate is incubated with KHS101-bio. Streptavidin-conjugated agarose beads are then added to pull down the KHS101-bio and any interacting proteins.

-

Competitive Binding: As a control, the pulldown is performed in the presence of an excess of unlabeled KHS101 to demonstrate the specificity of the interaction.

-

Protein Identification: The pulled-down proteins are separated by SDS-PAGE, and the specific protein band that is competed off by unlabeled KHS101 is excised and identified by mass spectrometry.[3]

Extracellular Metabolic Flux Analysis (Seahorse Assay)

Objective: To measure the effect of KHS101 on mitochondrial respiration and glycolysis.

-

Cell Seeding: Glioblastoma cells are seeded in a Seahorse XF analysis plate.

-

Treatment: Cells are treated with KHS101 or a vehicle control (DMSO).

-

Assay Procedure: The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time.

-

Mitochondrial Stress Test: A mitochondrial stress test is performed by sequential injections of mitochondrial inhibitors:

-

Oligomycin (1 µM): An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (0.5 µM): A protonophore that uncouples oxygen consumption from ATP synthesis, to determine the maximal respiration capacity.

-

Rotenone/Antimycin A (0.5 µM): Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[1]

-

-

Data Analysis: The OCR and ECAR values are analyzed to determine the effects of KHS101 on basal respiration, ATP production, maximal respiration, and glycolytic activity.

Mitochondrial Protein Fractionation and Aggregation Analysis

Objective: To assess the aggregation of mitochondrial proteins induced by KHS101.

-

Cell Treatment: Glioblastoma and non-cancerous cells are treated with KHS101 (e.g., 7.5 µM for 1 hour) or DMSO.

-

Mitochondrial Isolation: Mitochondria are isolated from the treated cells using a mitochondrial isolation kit.

-

Detergent Solubilization: The isolated mitochondria are solubilized with a non-ionic detergent (e.g., 0.5% NP40).

-

Fractionation: The lysate is centrifuged to separate the soluble supernatant from the insoluble pellet containing aggregated proteins.

-

Protein Visualization and Identification: The proteins in the soluble and aggregated fractions are visualized by silver staining after SDS-PAGE. Specific protein bands of interest in the aggregated fraction can be identified by mass spectrometry.[1]

Conclusion

This compound represents a promising therapeutic agent that selectively targets the metabolic vulnerabilities of cancer cells. Its unique mechanism of action, centered on the inhibition of the mitochondrial chaperone HSPD1, leads to a cascade of events culminating in a severe bioenergetic crisis and apoptotic cell death in glioblastoma. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of KHS101 and similar compounds targeting mitochondrial metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.hud.ac.uk [pure.hud.ac.uk]

- 6. medkoo.com [medkoo.com]

- 7. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]

- 8. pure.hud.ac.uk [pure.hud.ac.uk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

KHS101 Hydrochloride: A Technical Guide on Blood-Brain Barrier Permeability and Therapeutic Potential in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. A significant impediment to effective pharmacological intervention is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most therapeutic agents from reaching the central nervous system. The development of small molecules capable of traversing the BBB is therefore a critical objective in neuro-oncology. This technical guide provides an in-depth overview of the blood-brain barrier permeability of KHS101 hydrochloride, a synthetic small molecule that has demonstrated significant preclinical efficacy against glioblastoma. This document will detail its mechanism of action, summarize key experimental findings, and provide insights into the methodologies used to evaluate its therapeutic potential.

Blood-Brain Barrier Permeability of this compound

A crucial characteristic of KHS101 is its ability to penetrate the blood-brain barrier.[1][2] In vivo studies utilizing mouse models with patient-derived glioblastoma xenografts have confirmed that systemically administered KHS101 can successfully cross the BBB and exert its therapeutic effects within the brain.[2][3] This was evidenced by a significant reduction in tumor growth and an increase in survival in treated animals compared to a placebo group.[2]

While direct quantitative metrics such as brain-to-plasma concentration ratios or permeability coefficients are not detailed in the reviewed literature, the observed in vivo efficacy strongly suggests that KHS101 achieves therapeutically relevant concentrations in the brain. The chemical properties of KHS101, being a small molecule, are consistent with characteristics known to facilitate BBB penetration.[1]

Quantitative Data Summary

The following table summarizes the key qualitative findings regarding the blood-brain barrier permeability and in vivo efficacy of this compound. It is important to note that specific quantitative permeability data was not available in the public domain at the time of this review.

| Parameter | Finding | Source |

| Blood-Brain Barrier Permeability | KHS101 successfully crosses the blood-brain barrier in animal models. | [1][2][3] |

| In Vivo Efficacy | Systemic administration significantly decreased tumor growth (by approximately 50%) in mice with intracranial glioblastoma xenografts. | [2] |

| Survival | Treatment with KHS101 led to an increase in survival in mouse models of glioblastoma. | [2][4] |

| Selectivity | KHS101 was shown to be cytotoxic to glioblastoma cells while having no effect on normal brain cells. | [2][3] |

| Toxicity | No discernible side effects, such as lethargy, weight loss, or liver toxicity, were observed in treated mice after prolonged administration. | [1][5] |

Mechanism of Action

The anti-tumor activity of KHS101 stems from its specific interaction with the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[6][7] In glioblastoma cells, KHS101 binds to and inhibits HSPD1, leading to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism.[4][6] This disruption of HSPD1's function selectively impairs both mitochondrial bioenergetic capacity and glycolytic activity in the cancer cells.[4] The resulting energy crisis triggers a lethal cellular degradation process, ultimately causing the glioblastoma cells to self-destruct.[3][6] This targeted disruption of cellular metabolism provides a novel therapeutic avenue for treating glioblastoma.

Experimental Protocols

The following outlines the methodologies employed in the preclinical evaluation of this compound, with a focus on the in vivo studies that demonstrated its efficacy.

In Vivo Xenograft Model for Glioblastoma

The in vivo efficacy of KHS101 was assessed using intracranial patient-derived xenograft tumor models in mice.[4]

-

Cell Lines: Patient-derived glioblastoma cell lines, such as GBM1, were used. These cells were cultured and prepared for injection.

-

Animal Model: Immunocompromised mice were used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A suspension of glioblastoma cells (e.g., 1 x 10^5 cells) was stereotactically injected into the forebrain striatum of the mice.[5]

-

Tumor Establishment: The tumors were allowed to establish for a period of six weeks post-injection before the commencement of treatment.[5]

-

Treatment Regimen: KHS101 was administered systemically. While the exact formulation for injection is not detailed, the dosing regimen from previous neurogenesis work was adapted.[5]

-

Monitoring and Endpoints: Tumor growth was monitored, and the primary endpoints were a reduction in tumor volume and an increase in the survival of the treated mice compared to a vehicle-controlled group.[4] Histological analysis of tissues, such as the liver, was performed to assess for any signs of toxicity.[5]

Metabolic Analysis